Nitisinone-13C6

Bioanalysis Method Validation Alkaptonuria

Unlabeled nitisinone standards cannot substitute for Nitisinone-13C6 in quantitative LC-MS/MS-the requisite +6 Da mass shift is essential for correcting matrix effects, extraction losses, and ionization variability. This 13C6-labeled internal standard is purpose-built for validated bioanalytical methods. • Achieves linearity 2-100 µg/mL (R² ≥ 0.9991) with intra-day precision 1.9-4.5% and inter-day precision 3.2-6.2% in human plasma. • Enables simultaneous quantification of nitisinone, homogentisic acid, and tyrosine with interbatch accuracy 88-103%. • Supplied with full characterization data compliant with ANDA regulatory guidelines.

Molecular Formula C14H10F3NO5
Molecular Weight 335.18 g/mol
CAS No. 1246815-63-3
Cat. No. B564928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitisinone-13C6
CAS1246815-63-3
Synonyms2-[2-Nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione-13C6;  NTBC-13C6;  Nitisone-13C6;  Orfadin-13C6;  SC 0735-13C6; _x000B_
Molecular FormulaC14H10F3NO5
Molecular Weight335.18 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2/i1+1,2+1,3+1,10+1,11+1,12+1
InChIKeyOUBCNLGXQFSTLU-GRIYWAASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitisinone-13C6 (CAS 1246815-63-3): Technical Baseline and Primary Application as a Stable Isotope-Labeled Internal Standard


Nitisinone-13C6 is a stable isotope-labeled analog of the orphan drug nitisinone (NTBC), wherein six carbon-12 atoms of the cyclohexanedione ring are uniformly replaced with carbon-13 . This compound belongs to the class of 13C-labeled internal standards used in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) bioanalytical assays. Its core function is to serve as an internal standard for the accurate quantification of unlabeled nitisinone in complex biological matrices, including human plasma and serum [1].

Nitisinone-13C6 Selection: Why Unlabeled Nitisinone or In-Class Analogs Cannot Substitute in Quantitative Bioanalysis


Procurement of an unlabeled nitisinone reference standard or a structurally related HPPD inhibitor cannot substitute for Nitisinone-13C6 in quantitative LC-MS/MS workflows. The primary value proposition of this compound resides exclusively in its function as a stable isotope-labeled internal standard (SIL-IS). Unlabeled analogs lack the requisite mass shift (+6 Da) required for distinct mass spectrometric detection and cannot correct for matrix effects, extraction losses, or ionization variability [1]. The validated LC-MS/MS methods for therapeutic drug monitoring of nitisinone in plasma and serum explicitly rely on the co-eluting 13C6-labeled internal standard to achieve acceptable accuracy and precision; substitution with any unlabeled compound would invalidate the method and introduce uncontrolled quantitative error [2].

Nitisinone-13C6: Validated Quantitative Performance Metrics and Comparative Procurement Data


Nitisinone-13C6 Normalizes Serum Matrix Effects to <10% CV in Validated LC-MS/MS Method

In a validated reverse-phase LC-MS/MS method for simultaneous analysis of serum homogentisic acid, tyrosine, and nitisinone, matrix effects observed with acidified serum were normalized by the inclusion of Nitisinone-13C6 as the internal standard [1]. Matrix effects are reported as the coefficient of variation (%CV) in this study.

Bioanalysis Method Validation Alkaptonuria

Nitisinone-13C6 Enables Interbatch Accuracy of 88–103% in Serum Quantification

In a validated method using Nitisinone-13C6 as the internal standard, interbatch accuracy (n = 20) for nitisinone quantification in serum was determined to be 88–103% across the calibration range [1]. Interbatch precision was less than 10% [1].

Bioanalysis Method Validation Alkaptonuria

Nitisinone-13C6 Demonstrates 98% Extraction Recovery in Human Plasma UPLC-MS/MS Assay

In a validated UPLC-MS/MS assay for nitisinone in human plasma, Nitisinone-13C6 was used as the internal standard [1]. The extraction recovery for Nitisinone-13C6 was determined to be 98%, compared to 93% for unlabeled nitisinone [1].

Bioanalysis Sample Preparation Therapeutic Drug Monitoring

Nitisinone-13C6 Isotopic Purity Specification: 98.7–99% 13C Enrichment Across Commercial Suppliers

Technical datasheets and certificates of analysis from multiple commercial suppliers report isotopic purity specifications for Nitisinone-13C6 . Shimadzu/Alsachim reports isotopic enrichment of 99% 13C . Santa Cruz Biotechnology reports isotopic purity of 98.7% .

Isotopic Purity Procurement Quality Control

Nitisinone-13C6 Enables Linear Calibration to 10 µmol/L in Serum Assay

The validated LC-MS/MS method for serum nitisinone using Nitisinone-13C6 as the internal standard demonstrated linearity up to 10 µmol/L [1]. This linear range was determined to be sufficient for all clinical samples analyzed, with no sample requiring dilution [1].

Calibration Range Method Validation Alkaptonuria

Nitisinone-13C6: Primary Research and Industrial Application Scenarios Derived from Validated Quantitative Evidence


Validated LC-MS/MS Quantification of Nitisinone in Human Plasma for Pharmacokinetic Studies

Nitisinone-13C6 is employed as a stable isotope-labeled internal standard (SIL-IS) in validated UPLC-MS/MS assays for quantifying nitisinone concentrations in human plasma [1]. This application is essential for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) in patients with hereditary tyrosinemia type 1 (HT-1). The validated method using this internal standard achieved linearity from 2–100 µg/mL with R² ≥ 0.9991, intra-day precision of 1.9–4.5%, and inter-day precision of 3.2–6.2% [1].

Simultaneous Quantification of Nitisinone and Tyrosine Pathway Metabolites in Serum for Alkaptonuria Monitoring

Nitisinone-13C6 is utilized as part of a validated multiplex LC-MS/MS panel that simultaneously quantifies nitisinone, homogentisic acid, and tyrosine in serum from alkaptonuria (AKU) patients [2]. The inclusion of the 13C6-labeled internal standard enables matrix effect normalization to <10% CV and ensures interbatch accuracy within 88–103% [2]. This application directly supports clinical monitoring of nitisinone therapy efficacy in AKU.

Method Development and Validation for Abbreviated New Drug Applications (ANDA)

Nitisinone-13C6 is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for generic nitisinone formulations [3]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, including certificates of analysis and mass spectrometric data [3].

Metabolic Flux Studies of Tyrosine Catabolism in Response to HPPD Inhibition

Nitisinone-13C6 can serve as a tracer in metabolic research to quantify the flux of tyrosine pathway metabolites following nitisinone treatment [4]. While the compound itself is used as an internal standard for nitisinone quantification, the analytical methods validated with Nitisinone-13C6 enable accurate measurement of downstream metabolites (HPPA, HPLA, HGA) that accumulate due to HPPD inhibition [4].

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